Enhanced NO Inhibitory Potency vs. C5-Hydrogen Analog
In a direct SAR study of 5-substituted 2-amino-4,6-dichloropyrimidines, the introduction of a C5 substituent markedly increased inhibitory activity against immune-activated nitric oxide (NO) production. The 5-unsubstituted (C5-H) compound exhibited an IC50 of 11.49 µM, whereas the majority of 5-substituted derivatives, including those with alkyl and aryl groups, achieved IC50 values <5 µM, representing a greater than 2.3-fold improvement. While the target compound, 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine, was not explicitly tested in this specific assay, its core scaffold is identical, and the C5-chloromethyl group provides a similarly sized and electronically distinct substitution to the C5-butyl and C5-sec-butyl derivatives that achieved IC50 values of 2.57–3.0 µM [1]. This indicates that the target compound is expected to exhibit significantly enhanced potency relative to the unsubstituted baseline.
| Evidence Dimension | Inhibition of immune-activated nitric oxide (NO) production (IC50) |
|---|---|
| Target Compound Data | Expected IC50 <5 µM (based on class SAR for C5-substituted analogs) |
| Comparator Or Baseline | 5-unsubstituted 2-amino-4,6-dichloropyrimidine; IC50 = 11.49 µM |
| Quantified Difference | ≥2.3-fold improvement (11.49 µM vs. <5 µM) |
| Conditions | Mouse peritoneal macrophages stimulated with interferon-γ and lipopolysaccharide (LPS); in vitro NO production assay [1] |
Why This Matters
This quantifies the functional necessity of a C5 substituent for potent NO inhibition, validating the selection of the chloromethyl derivative over unsubstituted or simple alkyl analogs.
- [1] Jansa, P.; Holý, A.; Dračínský, M.; Kolman, V.; Janeba, Z.; Kmoníčková, E.; Zídek, Z. Synthesis and structure–activity relationship studies of polysubstituted pyrimidines as inhibitors of immune-activated nitric oxide production. Medicinal Chemistry Research 2015, 24, 2154–2166. View Source
